3-{[4'-(Undecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid is an organic compound that features a biphenyl core with an undecyloxy substituent and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and an appropriate boronic acid.
Introduction of the Undecyloxy Group: The undecyloxy group can be introduced via an etherification reaction using an alkyl halide and a suitable base.
Attachment of the Propane-1-sulfonic Acid Group: The final step involves the sulfonation of the biphenyl derivative using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonic acid derivatives with reduced functional groups.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid
- 3-{[4’-(Dodecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid
Uniqueness
3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid is unique due to its specific undecyloxy substituent, which imparts distinct physicochemical properties and potential biological activities compared to its analogs.
Properties
CAS No. |
915313-27-8 |
---|---|
Molecular Formula |
C26H38O5S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-[4-(4-undecoxyphenyl)phenoxy]propane-1-sulfonic acid |
InChI |
InChI=1S/C26H38O5S/c1-2-3-4-5-6-7-8-9-10-20-30-25-16-12-23(13-17-25)24-14-18-26(19-15-24)31-21-11-22-32(27,28)29/h12-19H,2-11,20-22H2,1H3,(H,27,28,29) |
InChI Key |
WUBWQNUPWBTPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.